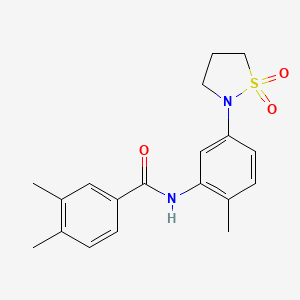

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-5-7-16(11-15(13)3)19(22)20-18-12-17(8-6-14(18)2)21-9-4-10-25(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGCBJUUMUDHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide involves several steps. The synthetic route typically includes the following steps:

Formation of the isothiazolidine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the isothiazolidine ring.

Introduction of the dioxido group: The isothiazolidine ring is then oxidized to introduce the dioxido group.

Attachment of the phenyl group: The phenyl group is attached to the isothiazolidine ring through a series of reactions.

Formation of the benzamide moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with appropriate reagents.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Heterocyclic Influence: The isothiazolidinone dioxide group distinguishes the compound from thiazole (e.g., ) or benzimidazole-based analogs (e.g., ).

- Substituent Effects : The 3,4-dimethylbenzamide moiety increases lipophilicity compared to fluorinated analogs (e.g., 2,4-difluoro in ), which may alter pharmacokinetics.

- Synthetic Complexity : The compound’s synthesis likely involves sulfone formation, contrasting with simpler amide couplings (e.g., ) or Click chemistry (e.g., ).

Hydrogen Bonding and Crystal Packing

- The thiazole-containing analog forms intermolecular N–H···N and C–H···F/O bonds, stabilizing crystal packing.

Enzyme Inhibition Potential

- The nitazoxanide derivative inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion interactions. The main compound’s isothiazolidinone dioxide group could similarly disrupt enzyme active sites, but its dimethyl substituents might reduce electronegativity compared to fluoro groups, altering binding efficiency.

Metabolic Stability

- The dimethyl groups in the main compound may slow oxidative metabolism compared to halogenated analogs (e.g., ), extending half-life. However, the sulfone group could increase susceptibility to enzymatic reduction.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxidoisothiazolidin moiety combined with a dimethylbenzamide structure. This unique combination is believed to contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 336.5 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has shown potential in inhibiting CDK2, an enzyme crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a candidate for anti-cancer therapies .

- Modulation of Enzyme Activity : The presence of the dioxidoisothiazolidin group may enhance the compound's ability to interact with various enzymes, influencing metabolic pathways and cellular processes .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | High |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 | Moderate |

| NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | High |

| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | Moderate |

These results suggest that while the compound is effective against cancer cells, it also affects normal cells, indicating a need for further optimization to enhance selectivity .

Antimicrobial Activity

In addition to its antitumor effects, preliminary studies suggest potential antimicrobial properties. The compound's ability to disrupt cellular processes in bacteria may offer new avenues for antibiotic development .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antitumor Efficacy : A study evaluated a series of derivatives against lung cancer cell lines using both 2D and 3D culture systems. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, underscoring the importance of structural modifications in enhancing biological activity .

- Enzyme Interaction Studies : Research focused on the interaction between dioxidoisothiazolidin derivatives and various kinases has provided insights into their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.